N'-(2-morpholin-4-ylethyl)carbamimidothioic acid
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Overview
Description
N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the carbamimidothioic acid group adds to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-morpholin-4-ylethyl)carbamimidothioic acid typically involves the reaction of morpholine with an appropriate carbamimidothioic acid precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N’-(2-morpholin-4-ylethyl)carbamimidothioic acid may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-morpholin-4-ylethyl)carbamimidothioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the carbamimidothioic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
N’-(2-morpholin-4-ylethyl)carbamimidothioic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2-morpholin-4-ylethyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-(2-morpholin-4-ylethyl)carbamimidothioic acid include:
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Studied for its pharmacological actions.
Uniqueness
N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is unique due to its specific structural features, such as the combination of a morpholine ring and a carbamimidothioic acid group
Properties
IUPAC Name |
N'-(2-morpholin-4-ylethyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3OS/c8-7(12)9-1-2-10-3-5-11-6-4-10/h1-6H2,(H3,8,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVHEVIWHMEELG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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